Methyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a biphenyl structure, an amide linkage, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The biphenyl intermediate is then subjected to amide formation and subsequent esterification to yield the final product. Common reagents used in these reactions include biphenyl-4-carboxylic acid, morpholine, and methyl chloroformate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Mechanism of Action
The mechanism of action of METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The biphenyl structure allows for π-π stacking interactions, while the amide and morpholine groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4- {2′-(2H-TETRAZOL-5-YL)-[1,1′-BIPHENYL]-4-YL}METHYLAMINO]BENZOIC ACID : Another related compound with a biphenyl structure and amide linkage, but with different substituents .
METHYL 5-FORMYL-2-(MORPHOLIN-4-YL)BENZOATE: This compound shares a similar backbone but differs in the functional groups attached to the benzene ring.
Uniqueness
METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of a biphenyl core, an amide linkage, and a morpholine ring.
Properties
Molecular Formula |
C25H24N2O4 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C25H24N2O4/c1-30-25(29)22-17-21(11-12-23(22)27-13-15-31-16-14-27)26-24(28)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3,(H,26,28) |
InChI Key |
OUQOHUQAESBEDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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